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molecular formula C9H9F2NO2 B8436657 rac 3,4-Difluorophenylglycine methyl ester

rac 3,4-Difluorophenylglycine methyl ester

Cat. No. B8436657
M. Wt: 201.17 g/mol
InChI Key: HQTOFZBIFJBWDV-UHFFFAOYSA-N
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Patent
US05023255

Procedure details

A suspension of 3,4-difluoroaniline (15.0 g) and sodium bicarbonate (19.5 g) in methyl chloroacetate (15.2 ml) was stirred at 80°-90° under nitrogen for 16 h. The cooled reaction mixture was poured into ether (100 ml) and filtered. The filtrate was washed with 2N aqueous hydrochloric acid (100 ml), dried and concentrated to give a solid (16.5 g) which was recrystallised from dichloromethane (20 ml) and n-hexane (40 ml) to give the title compound (9.21 g), m.p. 71°-73°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].C(=O)(O)[O-:11].[Na+].[CH3:15][CH2:16][O:17][CH2:18]C>ClCC(OC)=O>[CH3:18][O:17][C:16](=[O:11])[CH2:15][NH:5][C:4]1[CH:6]=[CH:7][C:8]([F:9])=[C:2]([F:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Name
Quantity
19.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
15.2 mL
Type
solvent
Smiles
ClCC(=O)OC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 80°-90° under nitrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with 2N aqueous hydrochloric acid (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CNC1=CC(=C(C=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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